- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349

Cas no 78-98-8 (Pyruvaldehyde)

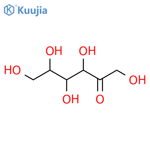

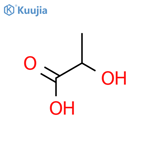

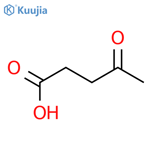

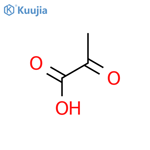

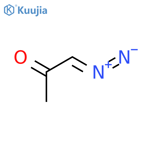

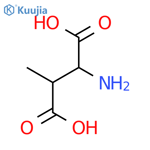

Pyruvaldehyde structure

Nome del prodotto:Pyruvaldehyde

Pyruvaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methylglyoxal

- 1-ketopropionaldehyde

- 2-ketopropionaldehyde

- 2-Oxopropanal

- 2-oxopropionaldehyde

- acetylformaldehyde

- acetylformyl

- alpha-ketopropionaldehyde

- propanedione

- propanolone

- pyroracemic aldehyde

- pyruvaldehyde

- Pyruvic aldehyde

- Carbonyl Compounds Mix B

- Propanal, 2-oxo-

- METHYL GLYOXAL

- Glyoxal, methyl

- Propionaldehyde, 2-keto

- Propionaldehyde, 2-oxo-

- 1,2-Propanedione

- Acetalformaldehyde

- alpha-Ketopropionic aldehyde

- 2-oxo-Propionaldehyde

- CH3COCHO

- FEMA No. 2969

- methyl-glyoxal

- 2-oxo-propanal

- 2-Oxopropanal (ACI)

- Pyruvaldehyde (8CI)

- MeSH ID: D011765

- NSC 626580

- NSC 79019

- α-Ketopropionaldehyde

- Pyruvaldehyde

-

- MDL: MFCD00006960

- Inchi: 1S/C3H4O2/c1-3(5)2-4/h2H,1H3

- Chiave InChI: AIJULSRZWUXGPQ-UHFFFAOYSA-N

- Sorrisi: O=CC(C)=O

- BRN: 906750

Proprietà calcolate

- Massa esatta: 72.02110

- Massa monoisotopica: 72.021129

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 5

- Conta legami ruotabili: 1

- Complessità: 55.9

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: 2

- XLogP3: -0.4

- Superficie polare topologica: 34.1

Proprietà sperimentali

- Colore/forma: Liquido viscoso giallo con odore piccante pungente e caramello come sapore dolce.

- Densità: 1.19 g/mL at 20 °C

- Punto di fusione: 25 ºC

- Punto di ebollizione: 72 ºC

- Punto di infiammabilità: 9

- Indice di rifrazione: 1.4209

- Coefficiente di ripartizione dell'acqua: >=10 g/100 mL at 17 ºC

- PSA: 34.14000

- LogP: -0.22570

- FEMA: 2969 | PYRUVALDEHYDE

- Merck: 14,6081

- Colore/forma: ~40% in H2O

- Solubilità: Solubile in etanolo, etere e benzene.

- Sensibilità: Air Sensitive

Pyruvaldehyde Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H302,H319

- Dichiarazione di avvertimento: P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 3265 8 / PGIII

- WGK Germania:3

- Codice categoria di pericolo: 22-36

- Istruzioni di sicurezza: S26-S36

- RTECS:UZ0700000

-

Identificazione dei materiali pericolosi:

- TSCA:Yes

- Condizioni di conservazione:2-8°C

- Termine di sicurezza:S26;S36

- Frasi di rischio:R22; R36

Pyruvaldehyde Dati doganali

- CODICE SA:2914400090

- Dati doganali:

Codice doganale cinese:

2914400090Panoramica:

2914400090 Altri alcoli chetonici e aldeidi chetonici. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

2914400090 altri chetoni-alcoli e chetoni-aldeide. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Pyruvaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21293-0.1g |

2-oxopropanal |

78-98-8 | 91.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813443-50g |

Methylglyoxal |

78-98-8 | 40% | 50g |

¥52.00 | 2022-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000381-250g |

Pyruvaldehyde |

78-98-8 | 40% | 250g |

¥168 | 2024-05-21 | |

| Enamine | EN300-21293-2.5g |

2-oxopropanal |

78-98-8 | 91.0% | 2.5g |

$27.0 | 2025-03-21 | |

| Enamine | EN300-21293-25.0g |

2-oxopropanal |

78-98-8 | 91.0% | 25.0g |

$38.0 | 2025-03-21 | |

| Apollo Scientific | OR5752-500g |

Pyruvaldehyde, 40% aqueous solution |

78-98-8 | 500g |

£80.00 | 2025-02-20 | ||

| Apollo Scientific | OR5752-100g |

Pyruvaldehyde, 40% aqueous solution |

78-98-8 | 100g |

£35.00 | 2025-02-20 | ||

| TRC | P998870-100g |

Pyruvaldehyde (35% w/w aqueous) |

78-98-8 | 100g |

$108.00 | 2023-05-17 | ||

| Life Chemicals | F0001-2060-2.5g |

Pyruvaldehyde |

78-98-8 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M109035-250g |

Pyruvaldehyde |

78-98-8 | 40% | 250g |

¥182.90 | 2023-09-02 |

Pyruvaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1C:H2SO4, S:H2O, 1 h, 100°C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa

Riferimento

- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Selenium dioxide Solvents: Acetone ; rt → 80 °C; 10 - 12 h, 80 °C

Riferimento

The smallest vicinal tricarbonyl compound as a monohydrate and tetracarbonyl compound as a thiane derivative - first effective synthesis, characterization and chemistry

,

European Journal of Organic Chemistry,

2009,

(9),

1417-1426

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Selenium dioxide

Riferimento

Selenium dioxide, a new oxidizing agent. I. Its reactions with aldehydes and ketones

,

Journal of the Chemical Society,

1932,

1875,

1875-83

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Solvents: Benzene

Riferimento

A new synthetic method for α-oxo aldehydes. Reaction of α-picoline N-oxide with α-halo ketones

,

Yakugaku Zasshi,

1964,

84(3),

287-9

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadyl sulfate Solvents: Acetonitrile , Water ; 6 h, rt

Riferimento

An efficient and reusable vanadium based catalytic system for room temperature oxidation of alcohols to aldehydes and ketones

,

Tetrahedron Letters,

2014,

55(36),

5029-5032

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane , Water ; 4 h, 80 - 85 °C

Riferimento

Calcium-Catalyzed, Synthesis of Fused-Furo[2,3-b]furans and Substituted Furans from 2-Oxo Aldehydes and Cyclic Enols

,

Journal of Organic Chemistry,

2023,

88(24),

16817-16828

Pyruvaldehyde Raw materials

- D-Fructose

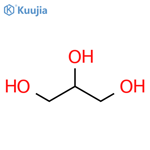

- (±)-1,2-Propanediol

- Hemicellulase

- Dihydroxyacetone

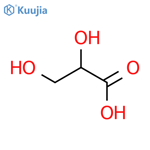

- 2-Amino-3-methyl succinic acid

- D(+)-Mannose

- D-Glucuronic Acid

- 1-diazopropan-2-one

- 1-hydroxypropan-2-one

- Pyridine, 2-[N-[1-(2-pyridyl)propenyl]propionimidoyl]-

- D(+)-Glucose

- DL-Glyceraldehyde

- D(+)-Xylose

- D-Galacturonic acid

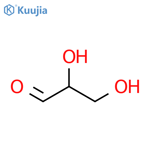

- Glycerol

- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal

- D-Galactose

Pyruvaldehyde Preparation Products

Pyruvaldehyde Letteratura correlata

-

Yu Wang,Chi-Tang Ho Chem. Soc. Rev. 2012 41 4140

-

Christel Routaboul,Lionel Dumas,Isabelle Gautier-Luneau,Jacques Vergne,Marie-Christine Maurel,Jean-Luc Décout Chem. Commun. 2002 1114

-

T. Flannelly,M. Lopes,L. Kupiainen,S. Dooley,J. J. Leahy RSC Adv. 2016 6 5797

-

Meng Xia,Wenjie Dong,Minyan Gu,Cheng Chang,Zheng Shen,Yalei Zhang RSC Adv. 2018 8 8965

-

Yukiko Hayashi,Yoshiyuki Sasaki Chem. Commun. 2005 2716

78-98-8 (Pyruvaldehyde) Prodotti correlati

- 1052614-40-0(3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione)

- 1296274-23-1(2-(4'-Bromobiphenyl-4-yl)-2,2-difluoroethanol)

- 1451042-69-5(dec-9-en-1-amine hydrochloride)

- 1797320-35-4(Acetamide, 2-[(5-bromo-3-pyridinyl)oxy]-N-(1-cyano-1-methylethyl)-)

- 2648912-94-9((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-3-phenylpropanamidopropanoic acid)

- 2092531-63-8((1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol)

- 1263208-99-6(3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylicacid)

- 1183047-51-9(3-(4-Bromophenyl)cyclobutanol)

- 2007243-43-6(2-(5-bromopyridin-2-yl)ethane-1-sulfonyl chloride)

- 556020-46-3(N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-pentylacetamide)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:78-98-8)Methylglyoxal

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta